硒化锡

描述

Stannic Selenide, also known as Tin (II) Selenide, is an inorganic compound with the formula SnSe . It is a typical layered metal chalcogenide and has a molecular weight of 276.63 . It includes a group 16 anion (Se 2−) and an electropositive element (Sn 2+), and is arranged in a layered structure .

Synthesis Analysis

Tin (II) selenide can be formed by reacting the elements tin and selenium above 350 °C . It has also been synthesized by a facile liquid-phase method . In one study, tin selenide was synthesized by a mechanical alloying method and the films were grown by an economic screen-printing method on a glass substrate .Molecular Structure Analysis

Tin (II) selenide crystallizes in the orthorhombic structure that derives from a distorted rock-salt structure . It is isomorphous to germanium selenide (GeSe) . The unit cell encompasses two inverted layers. Each tin atom is covalently bonded to three neighboring selenium atoms, and each selenium atom is covalently bonded to three neighboring tin atoms .Chemical Reactions Analysis

Tin selenide has demonstrated versatility in various applications such as thermoelectric, photodetector, solar cells, photocatalytic, phase change memory, gas sensing, anode material for battery, supercapacitor, and topological insulator . These applications strongly depend upon the properties of SnSe .Physical And Chemical Properties Analysis

Tin selenide is a promising versatile material with applications in various fields due to its optimal band gap . It has received considerable interest for applications including low-cost photovoltaics, and memory-switching devices . Because of its low thermal conductivity as well as reasonable electrical conductivity, tin selenide is one of the most efficient thermoelectric materials .科学研究应用

太阳能电池

硒化锡因其最佳的带隙而被用于太阳能电池的生产 。其特性使其成为将阳光转化为电能的理想材料。

光电探测器

这种化合物也被用于光电探测器 。光电探测器是感知光的设备,硒化锡的特性使其适合这种应用。

存储器设备

硒化锡用于存储器设备 。其独特的特性可以用来存储和检索数据。

锂和钠离子电池

这种化合物被用于锂和钠离子电池 。其特性可以增强这些电池的性能,使其更有效率。

气体传感

硒化锡用于气体传感 。其特性使其能够检测和测量不同气体的存在。

光催化

这种化合物被用于光催化 ,一种利用光加速化学反应的过程。硒化锡的特性使其成为极好的催化剂。

超级电容器

硒化锡被用于超级电容器 。这些设备存储和释放能量,硒化锡的特性可以提高其性能。

拓扑绝缘体和电阻开关器件

最后,硒化锡被用于拓扑绝缘体和电阻开关器件 。这些应用利用了其独特的电子特性。

作用机制

Target of Action

Research suggests that selenium compounds, including selenides, exhibit anticancer and chemopreventive activity . They interact with various proteins and enzymes, modulating their activity and contributing to their anticancer properties .

Mode of Action

Stannic selenide interacts with its targets, leading to various changes at the molecular level. For instance, selenium compounds have been reported to exhibit both antioxidant and prooxidant activities . The exact mode of action of stannic selenide is still under investigation, but it is believed to involve complex interactions with biological macromolecules .

Biochemical Pathways

Stannic selenide may affect several biochemical pathways. Selenium, an essential component of selenoproteins, plays a critical role in maintaining cellular redox balance . Moreover, selenium compounds, including selenides, have been reported to have promising potential applications in cancer prevention and treatment . .

Pharmacokinetics

It is known that the physicochemical properties of a compound significantly influence its bioavailability

Result of Action

The molecular and cellular effects of stannic selenide’s action are largely unknown. Selenium compounds have been reported to exhibit anticancer and chemopreventive activity . They can induce apoptosis in transformed cells, an important chemopreventive mechanism

Action Environment

The action, efficacy, and stability of stannic selenide can be influenced by various environmental factors. For instance, the synthesis environment can impact the properties and performance of metal selenides, including stannic selenide . Moreover, the biogeochemical behaviors of selenium in different environments can impact human selenium intake through the food chain .

安全和危害

Tin selenide is toxic if swallowed or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

未来方向

Tin selenide has demonstrated great potential in the applied material science . It has become the focus of research in the field of thermoelectric community due to its high thermoelectric performance . It has also attracted extensive attention due to its compelling application in electronics and optoelectronics . This will help in advancing the field of tin selenide-based materials for next-generation technology .

属性

IUPAC Name |

bis(selanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Se.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPGBEFNGHFRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Sn]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnSe2, Se2Sn | |

| Record name | tin(IV) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20770-09-6 | |

| Record name | Stannic selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020770096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin Diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956631FA6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of stannic selenide in solar absorbers?

A: Stannic selenide acts as the substrate layer in a multi-layered solar absorber design. [] This layer is sandwiched between a titanium base layer and a ferric oxide resonator layer. This specific arrangement, along with a graphene layer, contributes to achieving high solar absorption rates across a broad wavelength range.

Q2: How does the structure of the solar absorber contribute to its efficiency?

A: The layered structure of the solar absorber, with stannic selenide as a key component, is designed to maximize light absorption. [] The titanium base layer provides structural support, while the stannic selenide substrate layer and ferric oxide resonator layer work in conjunction to trap and absorb light. This layered design, combined with the properties of graphene, allows for absorption rates exceeding 90% across a significant portion of the solar spectrum. []

Q3: Are there alternative materials to stannic selenide for this application, and how do they compare?

A: While the provided research focuses specifically on stannic selenide, [, ] exploring alternative materials for the substrate layer in solar absorbers is a crucial aspect of ongoing research. Factors such as material abundance, cost, toxicity, and optical properties would need to be considered when comparing stannic selenide to potential substitutes. This area presents an opportunity for further investigation and development of novel solar absorber materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

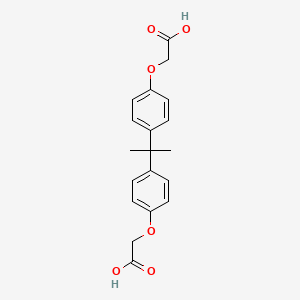

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)